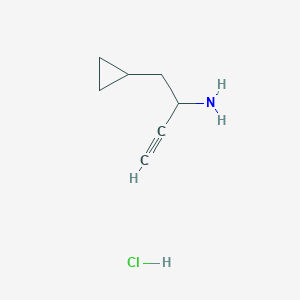

1-Cyclopropylbut-3-yn-2-amine hydrochloride

Description

1-Cyclopropylbut-3-yn-2-amine hydrochloride is an amine hydrochloride salt featuring a cyclopropyl group and a terminal alkyne moiety. The cyclopropyl group may confer metabolic stability compared to bulkier ring systems, while the alkyne could serve as a bioisostere or synthetic handle for further derivatization .

Properties

IUPAC Name |

1-cyclopropylbut-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(8)5-6-3-4-6;/h1,6-7H,3-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYKSKUGKMTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylbut-3-yn-2-amine hydrochloride typically involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 1-Cyclopropylbut-3-yn-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of saturation.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

1-Cyclopropylbut-3-yn-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbut-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The alkyne moiety is rare among the cited compounds, which predominantly feature aromatic or saturated systems. This could enable unique reactivity, such as participation in click chemistry or serving as a hydrogen bond acceptor .

Physicochemical Properties and Pharmacological Profile

Physicochemical Comparison:

Pharmacological Insights :

- The target compound’s smaller size and alkyne group may limit blood-brain barrier penetration compared to memantine or tapentadol, which have bulkier hydrophobic moieties .

Stability and Handling Considerations

Handling protocols for 1-Cyclopropylbut-3-yn-2-amine hydrochloride can be inferred from similar compounds (e.g., 1-Cyclopropylpyrrolidin-3-amine):

- Storage : Stable under ambient conditions but hygroscopic; store in a cool, dry environment .

- Safety : Use PPE (gloves, face shield) to avoid skin/eye contact. Dust formation must be minimized via proper ventilation .

- Incompatibilities : Likely reactive with strong oxidizers or bases, as seen in other amine hydrochlorides .

Biological Activity

1-Cyclopropylbut-3-yn-2-amine hydrochloride (CAS Number: 2241139-85-3) is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

1-Cyclopropylbut-3-yn-2-amine hydrochloride is characterized by the molecular formula . It exists as a hydrochloride salt, which enhances its solubility and stability compared to its free base form. The compound is synthesized through the reaction of cyclopropylacetylene with amines, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of 1-Cyclopropylbut-3-yn-2-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can function as a ligand that binds to receptors or enzymes, modulating their activity. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with androgen receptors and other signaling pathways.

Biological Activity

Recent studies have examined the biological effects of 1-Cyclopropylbut-3-yn-2-amine hydrochloride in various contexts:

1. Antiandrogenic Activity

- In vitro studies have demonstrated that at concentrations around 5 µM, the compound exhibits antiandrogenic properties in human prostate cancer cell lines such as LNCaP. It prevents the binding of synthetic androgen R1881 to androgen receptors, indicating potential therapeutic applications in prostate cancer treatment .

2. Enzyme Inhibition

- The compound has shown inhibitory effects on key enzymes involved in steroidogenesis, such as human microsomal 17β-hydroxysteroid dehydrogenase and 5α-reductase. For instance, it demonstrated competitive inhibition with an IC50 value of 33 nM against 5α-reductase, suggesting its potential role in managing conditions influenced by androgen levels .

Research Findings

Case Studies

-

Prostate Cancer Treatment

- A study evaluated the impact of various compounds on prostate cancer cell lines, revealing that 1-Cyclopropylbut-3-yn-2-amine hydrochloride significantly reduced cell proliferation and altered gene expression related to androgen signaling pathways. This finding supports its potential use in developing anti-cancer therapies targeting androgen-dependent tumors .

- Steroidogenesis Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.